N-(3-Propanamidophenyl)propanamide: A Comprehensive Technical Guide on Structure, Synthesis, and Physicochemical Profiling
N-(3-Propanamidophenyl)propanamide: A Comprehensive Technical Guide on Structure, Synthesis, and Physicochemical Profiling
Executive Summary
In the landscape of advanced materials and pharmaceutical intermediates, bis-amides represent a critical structural motif. N-(3-propanamidophenyl)propanamide (commonly referred to as N,N'-(1,3-phenylene)dipropionamide) is a highly versatile aromatic diamide[1]. Characterized by a central meta-substituted benzene ring flanked by two propionamide groups, this compound serves as a foundational building block for studying hydrogen-bonding networks, rigid molecular scaffolds, and cross-linking dynamics in polymer chemistry.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will dissect the physicochemical profile of this compound, detail a self-validating synthetic protocol rooted in mechanistic causality, and establish a rigorous analytical framework for structural confirmation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of N-(3-propanamidophenyl)propanamide is essential for predicting its behavior in various solvent systems and biological assays. The dual amide linkages provide excellent hydrogen-bond donating and accepting capabilities, while the meta-phenylene core introduces a specific geometric angle (~120°) that prevents linear stacking, thereby influencing its crystallization and solubility profile.
Quantitative Data Summary
| Parameter | Value / Description |
| IUPAC Name | N-[3-(propanoylamino)phenyl]propanamide |
| Common Synonyms | N,N'-(1,3-phenylene)dipropionamide[1] |
| CAS Registry Number | 25227-71-8[2] |
| Molecular Formula | C₁₂H₁₆N₂O₂[2] |
| Molecular Weight | 220.27 g/mol [2] |
| Typical Physical State | Solid (Crystalline powder) |
| Standard Commercial Purity | ≥ 98.0%[2][3] |
Synthesis Methodology: The Acylation Protocol
The synthesis of aromatic bis-amides from m-phenylenediamine (MPD) relies heavily on nucleophilic acyl substitution. MPD is a highly reactive diamine widely utilized in interfacial polymerization (such as in the fabrication of reverse osmosis membranes)[4]. To synthesize the discrete small molecule N-(3-propanamidophenyl)propanamide, MPD is reacted with propionyl chloride.
Mechanistic Causality
We employ a modified Schotten-Baumann-type approach in an anhydrous organic solvent[4][5]. The addition of an auxiliary base, such as triethylamine (TEA), is non-negotiable. As the primary amines attack the electrophilic carbonyl carbon of propionyl chloride, hydrochloric acid (HCl) is generated. Without a scavenger, this HCl would protonate the unreacted MPD, rendering it non-nucleophilic and prematurely halting the reaction[5]. Furthermore, the reaction is initiated at 0°C to kinetically control the highly exothermic acylation, suppressing the formation of unwanted degradation products[6].
Step-by-Step Experimental Workflow
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.
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Preparation: Dissolve 1.0 equivalent of m-phenylenediamine (MPD) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the acid chloride.
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Base Addition: Add 2.5 equivalents of triethylamine (TEA). The slight excess ensures complete neutralization of the stoichiometric HCl byproduct.
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Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Add 2.1 equivalents of propionyl chloride dropwise over 30 minutes.
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Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete only when the baseline spot corresponding to MPD completely disappears.
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Work-up: Quench the reaction with saturated aqueous NaHCO₃ to neutralize any unreacted propionyl chloride. Extract the organic layer, wash with brine to remove residual salts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
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Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield high-purity N-(3-propanamidophenyl)propanamide (≥98% purity)[3].
Fig 1. Step-by-step acylation workflow for synthesizing N-(3-propanamidophenyl)propanamide.
Analytical Validation & Structural Characterization
To ensure the trustworthiness of the synthesized compound, a multi-modal analytical validation system is required. Relying on a single analytical technique leaves room for structural ambiguity; therefore, we triangulate the data using NMR, IR, and Mass Spectrometry.
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¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆): Confirms the carbon-hydrogen framework. The most diagnostic signals are the two amide protons (N-H), which will appear as a distinct singlet far downfield (typically ~9.8 ppm) due to deshielding by the carbonyl oxygen and the aromatic ring. The aliphatic propionyl chains will show a quartet around 2.3 ppm (-CH₂-) and a triplet near 1.1 ppm (-CH₃).
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FT-IR (Fourier-Transform Infrared Spectroscopy): Validates the functional groups. The presence of the amide bonds is confirmed by a strong Amide I band (C=O stretch) at ~1660 cm⁻¹ and an Amide II band (N-H bend) at ~1550 cm⁻¹. A broad peak around 3300 cm⁻¹ corresponds to the N-H stretch.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact molecular weight. The mass spectrum must display a prominent [M+H]⁺ peak at m/z 221.1, corresponding to the protonated mass of C₁₂H₁₆N₂O₂[2].
Fig 2. Multi-modal analytical validation logic for structural confirmation.
Industrial and Research Applications
The structural motif of an aromatic ring flanked by two amide linkages provides exceptional thermal stability and unique spatial geometry.
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Polymer Chemistry & Membrane Fabrication: Aromatic diamines like MPD are foundational to the interfacial polymerization processes used to create thin-film composite membranes[4]. Acylated derivatives like N,N'-(1,3-phenylene)dipropionamide act as vital "model compounds." Researchers utilize them to study the physicochemical properties, degradation pathways, and chlorine-resistance of polyamide linkages without the confounding variables of a fully cross-linked polymer matrix.
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Pharmaceutical Scaffolding: The robust amide bonds and the meta-substitution pattern make this compound a valuable scaffold in drug discovery. The rigid, hydrogen-bond-donating/accepting geometry allows for precise docking into target enzyme pockets, making it a useful intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).
References
- CymitQuimica: N-(3-Propanamidophenyl)propanamide. CAS: 25227-71-8. Source: cymitquimica.com.
- Calpaclab: N-(3-Propanamidophenyl)propanamide, 98% Purity. Source: calpaclab.com.
- BLD Pharm: 637-54-7|Stearanilide (Related Products: 25227-71-8 N,N'-(1,3-Phenylene)dipropionamide). Source: bldpharm.com.
- Polymeric Membranes for Liquid Separation: Innovations in Materials, Fabrication, and Industrial Applications. Source: nih.gov.
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Source: researchgate.net.
- METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS. Source: zenodo.org.
Sources
- 1. 637-54-7|Stearanilide|BLD Pharm [bldpharm.com]
- 2. CAS: 25227-71-8 | CymitQuimica [cymitquimica.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Polymeric Membranes for Liquid Separation: Innovations in Materials, Fabrication, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
- 6. researchgate.net [researchgate.net]

